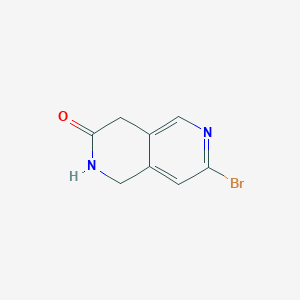
7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a bromine atom at the 7th position and a carbonyl group at the 3rd position of the naphthyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-3-bromopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing in an appropriate solvent such as ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group at the 3rd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution Reactions: Substituted naphthyridine derivatives.
Reduction Reactions: Hydroxylated naphthyridine derivatives.
Oxidation Reactions: Oxidized naphthyridine derivatives with various functional groups.
科学研究应用
7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
1,4-Dihydro-2,6-naphthyridin-3(2H)-one: Lacks the bromine atom at the 7th position.
7-Chloro-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a chlorine atom instead of a bromine atom at the 7th position.
7-Fluoro-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a fluorine atom instead of a bromine atom at the 7th position.
Uniqueness
7-Bromo-1,4-dihydro-2,6-naphthyridin-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can influence the compound’s electronic properties, making it a valuable scaffold for the development of new chemical entities.
属性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC 名称 |
7-bromo-2,4-dihydro-1H-2,6-naphthyridin-3-one |
InChI |
InChI=1S/C8H7BrN2O/c9-7-1-5-4-11-8(12)2-6(5)3-10-7/h1,3H,2,4H2,(H,11,12) |
InChI 键 |
KQJHMPMKPVJHTC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CN=C(C=C2CNC1=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


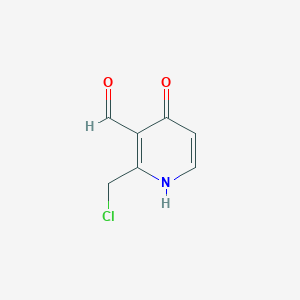
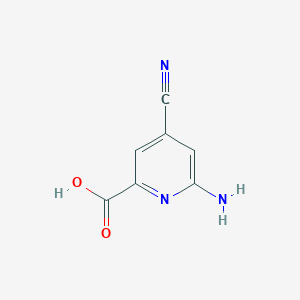

![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)
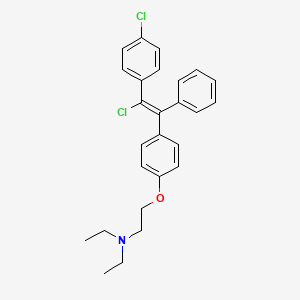

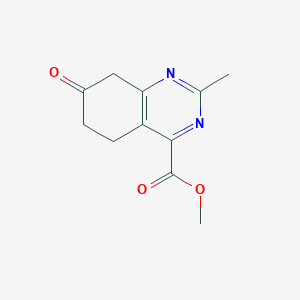
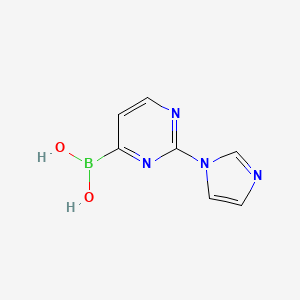
![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
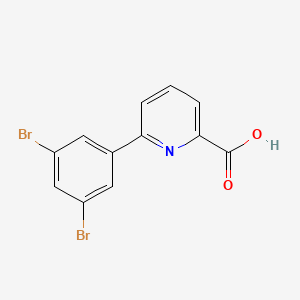

![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
